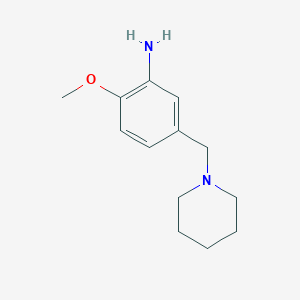

2-Methoxy-5-(piperidin-1-ylmethyl)aniline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-5-(piperidin-1-ylmethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-16-13-6-5-11(9-12(13)14)10-15-7-3-2-4-8-15/h5-6,9H,2-4,7-8,10,14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHPAOZKHQPOKGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CN2CCCCC2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Foundational Roles of Aniline and Piperidine in Synthesis

The significance of 2-Methoxy-5-(piperidin-1-ylmethyl)aniline as a research chemical is best understood by examining the well-established roles of its core components: the aniline (B41778) and piperidine (B6355638) scaffolds.

Aniline and its derivatives are fundamental building blocks in the synthesis of a vast array of organic compounds. nih.gov The presence of an amino group attached to an aromatic ring makes aniline a versatile precursor for numerous chemical transformations. Historically, aniline has been a cornerstone of the dye industry, but its applications have since expanded dramatically into the pharmaceutical and polymer industries. The amino group can be readily diazotized and substituted, allowing for the introduction of a wide range of functional groups, or it can participate in condensation and coupling reactions to form more complex molecules. In medicinal chemistry, the aniline scaffold is a common feature in many therapeutic agents due to its ability to engage in crucial binding interactions with biological targets.

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is one of the most prevalent structural motifs found in pharmaceuticals and naturally occurring alkaloids. arizona.edunih.gov Its conformational flexibility and the basicity of the nitrogen atom allow it to serve as a versatile scaffold in drug design. nbinno.com The piperidine moiety can influence a molecule's physicochemical properties, such as its solubility and lipophilicity, which are critical for pharmacokinetic profiles. nih.gov Piperidine derivatives are integral to a wide range of drug classes, including antipsychotics, opioids, and antihistamines, highlighting their broad therapeutic relevance. ijnrd.org The combination of an aniline ring with a piperidine moiety, as seen in this compound, therefore presents a compelling template for the development of novel compounds with potential biological activity.

While direct research applications of this compound are not widely reported, the utility of its structural analogs as synthetic intermediates is well-documented, particularly in the field of drug discovery. Compounds that feature a substituted aniline ring linked to a piperidine or a similar nitrogen-containing heterocycle often serve as crucial precursors for the synthesis of complex therapeutic agents.

One notable example is the compound 2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline . chemsrc.com This molecule shares the 2-methoxyaniline core and a piperidine ring, with an additional piperazine (B1678402) substituent. It is recognized as a key intermediate in the synthesis of Brigatinib , a potent anti-cancer drug used to treat certain types of non-small cell lung cancer. chemicalbook.com The structural similarity between this intermediate and this compound underscores the potential of the latter as a building block for other targeted therapies.

Another analogous compound, 2-Methoxy-5-(4-methyl-piperazin-1-yl)-phenylamine , further illustrates the importance of this substitution pattern. vibrantpharma.com The presence of a methoxy (B1213986) group at the 2-position and a nitrogenous heterocycle at the 5-position of the aniline ring appears to be a recurring theme in the design of intermediates for pharmacologically active molecules. The ortho-methoxy group can influence the electronic properties and conformation of the aniline ring, which can be crucial for its subsequent reactivity and the biological activity of the final product. quora.comechemi.com

The broader class of ortho-methoxyanilines, also known as o-anisidines, are recognized as important chemical intermediates in the synthesis of various dyes and pigments. nih.govwikipedia.org Their utility in organic synthesis is well-established, further highlighting the potential of this compound as a versatile reagent.

Below is an interactive data table summarizing the key analogous compounds and their significance:

| Compound Name | Molecular Formula | Key Structural Features | Relevance as a Synthetic Intermediate |

| 2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline | C17H28N4O | 2-methoxyaniline, piperidine, piperazine | Intermediate for the anti-cancer drug Brigatinib. chemicalbook.com |

| 2-Methoxy-5-(4-methyl-piperazin-1-yl)-phenylamine | C12H19N3O | 2-methoxyaniline, piperazine | Building block for pharmacologically active molecules. vibrantpharma.com |

| o-Anisidine (2-Methoxyaniline) | C7H9NO | 2-methoxyaniline | Precursor in the synthesis of dyes and pigments. nih.govwikipedia.org |

Advanced Synthetic Methodologies for 2 Methoxy 5 Piperidin 1 Ylmethyl Aniline and Its Derivatives

Strategies for Constructing the 2-Methoxy-5-(piperidin-1-ylmethyl)aniline Core

The fundamental structure of this compound can be assembled through several reliable and versatile chemical transformations. The choice of a specific pathway often depends on the availability of starting materials, desired scale of synthesis, and the need for specific regioselectivity.

Mannich Reaction Approaches

The Mannich reaction is a powerful three-component condensation reaction that forms a C-C bond and introduces an aminoalkyl group onto an active hydrogen-containing compound. oarjbp.com In the context of synthesizing this compound, this approach typically involves the reaction of a suitable aniline (B41778) precursor, formaldehyde (B43269), and piperidine (B6355638).

A plausible synthetic route commences with 2-methoxy-5-methylaniline (B41322) as the starting material. The reaction proceeds via the formation of an iminium ion from formaldehyde and piperidine, which then acts as an electrophile and attacks the electron-rich aromatic ring of the aniline derivative. The substitution is directed to the position para to the amino group and ortho to the methoxy (B1213986) group due to the combined activating effects of these substituents.

Reaction Scheme:

The conditions for the Mannich reaction can be optimized by varying the solvent, temperature, and catalyst. nih.gov Microwave irradiation has also been employed to accelerate similar Mannich reactions, often leading to higher yields in shorter reaction times.

| Starting Material | Reagents | Conditions | Product | Yield (%) | Reference |

| 2-Methoxy-5-methylaniline | Formaldehyde, Piperidine | EtOH, reflux | This compound | Not specified | Hypothetical based on oarjbp.com |

| Indole | Formalin, Piperazine (B1678402) derivatives | MeOH, microwave, 100W, 5 min | 3-{[4-(Aryl)piperazin-1-yl]methyl}-1H-indole derivatives | Not specified | oarjbp.com |

| 4-Hydroxyacetophenone | Formaldehyde, Morpholine | Microwave irradiation | Mono- or di-aminomethylated products | Not specified | oarjbp.com |

Reductive Amination Protocols

Reductive amination is a highly efficient method for the formation of amines from carbonyl compounds and ammonia (B1221849) or primary or secondary amines. researchgate.net This two-step process, often performed in a single pot, involves the initial formation of an imine or enamine, followed by its reduction to the corresponding amine. For the synthesis of this compound, this strategy typically employs 4-amino-3-methoxybenzaldehyde (B1612064) and piperidine.

The aldehyde and piperidine condense to form an iminium ion intermediate, which is then reduced in situ by a suitable reducing agent. A variety of reducing agents can be used, with sodium borohydride (B1222165) and sodium triacetoxyborohydride (B8407120) being common choices due to their selectivity and mild reaction conditions.

Reaction Scheme:

The successful application of this method relies on the availability of the precursor aldehyde, 4-amino-3-methoxybenzaldehyde. nih.gov

| Aldehyde/Ketone | Amine | Reducing Agent | Conditions | Product | Yield (%) | Reference |

| 4-Amino-3-methoxybenzaldehyde | Piperidine | Sodium borohydride | MeOH, rt | This compound | Not specified | Hypothetical based on researchgate.net |

| o-Vanillin | p-Toluidine | Sodium borohydride | Open beaker, < 1 hr | N-(2-hydroxy-3-methoxybenzyl)-p-toluidine | ~90% (overall) | researchgate.net |

| Aldehydes/Ketones | Amines | Sodium borohydride/Silica phosphoric acid | THF or solvent-free, rt | Various amines | High | researchgate.net |

N-Alkylation Pathways

N-alkylation is a fundamental method for the formation of C-N bonds, typically involving the reaction of an amine with an alkylating agent, such as an alkyl halide. researchgate.net To synthesize this compound via this route, one could react piperidine with a suitable electrophile, such as 4-amino-3-methoxybenzyl halide.

This approach necessitates the prior synthesis of the benzyl (B1604629) halide precursor. This can be achieved by the halogenation of 4-amino-3-methoxybenzyl alcohol, which in turn can be prepared by the reduction of 4-amino-3-methoxybenzaldehyde.

Reaction Scheme:

[4-Amino-3-methoxybenzaldehyde] --(Reduction)--> [4-Amino-3-methoxybenzyl alcohol]

[4-Amino-3-methoxybenzyl alcohol] --(Halogenation)--> [4-Amino-3-methoxybenzyl halide]

[4-Amino-3-methoxybenzyl halide] + [Piperidine] --(Base)--> [this compound]

The N-alkylation step is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. Common bases include potassium carbonate or triethylamine. The choice of solvent and temperature can influence the reaction rate and yield. researchgate.net

| Amine | Alkylating Agent | Base | Conditions | Product | Yield (%) | Reference |

| Piperidine | 4-Amino-3-methoxybenzyl chloride | K2CO3 | EtOH, microwave, 80°C | This compound | Not specified | Hypothetical based on general procedures |

| Phenylacetamide | Benzyl alcohol | K2CO3 | Neat, 175°C, 60 h | N-benzylphenylacetamide | 98% | researchgate.net |

| p-Toluidine | Benzyl alcohol | - | - | N-benzyl-p-toluidine | Not specified | researchgate.net |

Condensation Reactions in Precursor Synthesis

The synthesis of key precursors, particularly aromatic aldehydes, often relies on condensation reactions. For instance, the synthesis of vanillin (B372448) and its derivatives, which are structurally related to 4-amino-3-methoxybenzaldehyde, can be achieved through the condensation of guaiacol (B22219) with glyoxylic acid. acs.org This reaction is a critical step in many industrial processes for producing vanillin.

The synthesis of 4-amino-3-methoxybenzaldehyde itself can be approached through various routes, including the reduction of the corresponding nitro compound, 5-nitrovanillin. This reduction is a crucial step to introduce the amino group. A reported synthesis technology for a related compound, 2-amino-4-hydroxy-3-methoxybenzaldehyde, involves the reduction of a nitro vanillin derivative using iron powder in a mixed solvent system. google.com

Furthermore, Schiff base condensation reactions of vanillin derivatives with various amines are widely reported, highlighting the reactivity of the aldehyde group which is central to the reductive amination strategies discussed earlier. researchgate.netresearchgate.net

| Reactant 1 | Reactant 2 | Product | Conditions | Reference |

| Guaiacol | Glyoxylic acid | 3-Methoxy-4-hydroxymandelic acid | Al(III) catalyst | acs.org |

| Nitro vanillin ethyl ester | Iron powder | Amino vanillin derivative | Acetic acid, ethanol, water, HCl | google.com |

| p-Vanillin | Various amines | Schiff bases | EtOH, reflux | researchgate.net |

| (S)-2-amino-3-phenyl-1-propanol | 2-Hydroxybenzaldehyde | Chiral Schiff base | Water | researchgate.net |

Synthesis of Substituted this compound Analogues

The generation of a library of analogues of the title compound is crucial for structure-activity relationship studies. This can be achieved by modifying the piperidine ring through various synthetic strategies.

Ring-Opening and Cyclization Strategies for Piperidine Derivatives

The synthesis of substituted piperidines can be accomplished through intramolecular cyclization of acyclic precursors. These strategies offer a high degree of control over the substitution pattern of the resulting heterocyclic ring. Common approaches include the cyclization of unsaturated amines, amino alcohols, or amino halides. nih.gov

For example, a highly efficient one-pot synthesis of 3-azidopiperidines has been achieved through the intramolecular cyclization of unsaturated amines, which allows for the subsequent versatile functionalization of the azide (B81097) group. nih.gov Radical-mediated amine cyclization is another powerful tool for constructing piperidine rings. nih.gov Furthermore, polysubstituted piperidines can be prepared via the radical cyclization of α-aminoalkyl radicals onto unactivated double bonds. rsc.org

Another approach involves the electroreductive cyclization of imines with terminal dihaloalkanes, which provides a green and efficient method for the synthesis of piperidine derivatives. beilstein-journals.org These methods can be adapted to synthesize piperidine analogues with various substituents, which can then be used in the aforementioned N-alkylation or reductive amination reactions to generate a diverse set of this compound analogues.

| Cyclization Strategy | Precursor Type | Key Features | Reference |

| Intramolecular Cyclization of Unsaturated Amines | Unsaturated amines | One-pot synthesis of 3-functionalized piperidines | nih.gov |

| Radical-Mediated Amine Cyclization | Linear amino-aldehydes | Cobalt(II) catalyzed, effective for various piperidines | nih.gov |

| Radical Cyclization of α-Aminoalkyl Radicals | α-Aminoalkyl radicals | Access to polysubstituted piperidines | rsc.org |

| Electroreductive Cyclization | Imines and terminal dihaloalkanes | Green and efficient, single-step synthesis | beilstein-journals.org |

Multi-Component Reactions for Structural Diversification

In the context of synthesizing structures related to this compound, MCRs provide a versatile platform for structural diversification. For instance, the Groebke–Blackburn–Bienaymé three-component reaction (GBB-3CR) brings together an aldehyde, an isocyanide, and an aminopyridine component to yield complex heterocyclic scaffolds. nih.gov By systematically varying each of the three starting materials, chemists can generate a wide array of analogues. An aniline derivative could serve as the amine component, while various aldehydes and isocyanides can be employed to introduce different substituents, thereby exploring the chemical space around the core structure.

A notable example is the one-pot synthesis of highly functionalized piperidine derivatives, which can be achieved through the reaction of aromatic aldehydes, substituted anilines, and a β-keto ester like ethyl acetoacetate. researchgate.net This methodology, often catalyzed by cost-effective and heterogeneous catalysts such as sulfamic acid, demonstrates the core principle of MCRs in building complex heterocyclic systems efficiently. researchgate.net The table below illustrates the versatility of such a reaction, showing how different starting materials can lead to a variety of substituted piperidines with good to excellent yields.

Table 1: Examples of Multi-Component Synthesis of Functionalized Piperidine Derivatives This table is illustrative of the MCR process for creating diverse piperidine structures.

| Aldehyde Component | Aniline Component | β-Keto Ester | Catalyst | Yield (%) |

|---|---|---|---|---|

| p-Chlorobenzaldehyde | p-Methylaniline | Ethyl acetoacetate | Sulfamic Acid | 92 |

| Benzaldehyde | Aniline | Ethyl acetoacetate | Sulfamic Acid | 90 |

| 4-Methoxybenzaldehyde | p-Chloroaniline | Methyl acetoacetate | Sulfamic Acid | 88 |

| 4-Nitrobenzaldehyde | Aniline | Ethyl acetoacetate | Sulfamic Acid | 94 |

Microwave-Assisted Synthetic Approaches

Microwave-assisted organic synthesis has emerged as a transformative technology that dramatically accelerates chemical reactions, often leading to higher yields and cleaner products compared to conventional heating methods. ajrconline.orgmdpi.com Unlike traditional heating where heat is transferred inefficiently via conduction and convection, microwave irradiation directly heats the entire volume of the reaction mixture by interacting with polar molecules, resulting in rapid and uniform temperature increases. ajrconline.org This efficiency can reduce reaction times from hours or days to mere minutes. ajrconline.orgmdpi.com

This technique is particularly applicable to the synthesis of heterocyclic compounds and aniline derivatives. For example, in the palladium-catalyzed synthesis of 2-methyl-1H-indole-3-carboxylate derivatives from substituted anilines, microwave irradiation significantly improved yields to over 90% while drastically reducing the reaction time. mdpi.com Similarly, the synthesis of novel 6-methoxy-5,6-dihydro-5-azapurines, a class of purine (B94841) isosteres, was successfully achieved using microwave assistance. nih.govnih.gov Initial attempts using conventional heating at 70°C for 30 minutes resulted in a mere 4% yield. nih.gov By increasing the temperature to 140°C under microwave irradiation, the yield surged to 47%, demonstrating the profound impact of this technology. nih.gov

The following table provides a comparative analysis of conventional versus microwave-assisted synthesis for a reaction producing a key formamidine (B1211174) intermediate, highlighting the improvements in reaction time and yield. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of a Formamidine Intermediate Data derived from the synthesis of a key intermediate for 6-methoxy-5,6-dihydro-5-azapurines. nih.gov

| Heating Method | Temperature (°C) | Time | Solvent | Yield (%) |

|---|---|---|---|---|

| Conventional | 70 | 30 min | Methanol | 4 |

| Microwave | 140 | 30 min | Methanol | 47 |

| Microwave | 140 | 30 min | Toluene | 92 |

| Microwave | 140 | 30 min | THF | 92 |

Green Chemistry Principles in the Synthesis of this compound Related Structures

Green chemistry, also known as sustainable chemistry, is the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. irjmets.com It is guided by twelve core principles that promote efficiency, safety, and environmental responsibility. firp-ula.org The synthetic methodologies discussed previously, MCRs and microwave-assisted synthesis, are prime examples of green chemistry in action, directly aligning with several of these principles.

Multi-component reactions are inherently green as they exemplify the principles of Prevention (it is better to prevent waste than to treat it) and Atom Economy (synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product). uniba.itfirp-ula.org By combining multiple steps into a single operation, MCRs minimize the generation of waste from intermediate purification steps and often exhibit high atom economy. uniba.it

Microwave-assisted synthesis directly addresses the principle of Design for Energy Efficiency . firp-ula.org The rapid and targeted heating provided by microwaves is significantly more energy-efficient than conventional methods, which require prolonged heating of large reaction vessels and surrounding equipment. nih.gov Furthermore, microwave chemistry often enables reactions to proceed in greener solvents or even under solvent-free conditions, supporting the principle of Safer Solvents and Auxiliaries . nih.govresearchgate.net

The synergy between these advanced methodologies provides a robust framework for the sustainable synthesis of complex molecules. The application of these principles not only reduces the environmental impact of chemical manufacturing but also offers economic benefits through increased efficiency and reduced waste. firp-ula.org

Table 3: Alignment of Advanced Synthetic Methods with Green Chemistry Principles

| Green Chemistry Principle | Relevance of Multi-Component Reactions (MCRs) | Relevance of Microwave-Assisted Synthesis |

|---|---|---|

| 1. Prevention | Reduces waste by minimizing synthetic steps and purifications. uniba.it | Often leads to cleaner reactions with fewer byproducts, reducing waste. ajrconline.org |

| 2. Atom Economy | Maximizes the incorporation of starting materials into the final product. uniba.it | Not directly related, but higher yields contribute to better overall material efficiency. |

| 5. Safer Solvents & Auxiliaries | Can sometimes be performed in greener solvents like water or ethanol. nih.gov | Enables the use of alternative solvents and facilitates solvent-free reactions. nih.gov |

| 6. Design for Energy Efficiency | Reduces overall energy consumption by consolidating multiple reaction steps. uniba.it | Directly heats reactants, leading to significant energy savings and shorter reaction times. nih.gov |

Chemical Reactivity and Derivatization of 2 Methoxy 5 Piperidin 1 Ylmethyl Aniline

Formation of Schiff Bases from the Aniline (B41778) Moiety

The primary aromatic amine group in 2-Methoxy-5-(piperidin-1-ylmethyl)aniline is readily available for condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines. This reaction is a cornerstone of amine chemistry, typically proceeding via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. youtube.comresearchgate.netlibretexts.org The presence of the electron-donating methoxy (B1213986) group on the aniline ring enhances the nucleophilicity of the amino group, facilitating this transformation.

The general reaction involves the mixing of the aniline derivative with a suitable carbonyl compound, often in the presence of an acid catalyst and a dehydrating agent to drive the equilibrium towards the imine product. A variety of aldehydes and ketones, both aliphatic and aromatic, can be employed, leading to a diverse library of Schiff base derivatives. For instance, reaction with fluorinated benzaldehydes has been shown to proceed efficiently with substituted anilines. nih.gov

Table 1: Examples of Schiff Base Formation with Substituted Anilines

| Amine Reactant | Carbonyl Reactant | Product |

| p-fluoroaniline | o-fluorobenzaldehyde | (E)-1-(2-fluorophenyl)-N-(4-fluorophenyl)methanimine |

| p-methoxyaniline | o-fluorobenzaldehyde | (E)-1-(2-fluorophenyl)-N-(4-methoxyphenyl)methanimine |

| Aniline | Benzaldehyde | (E)-N-benzylideneaniline |

| This compound | Salicylaldehyde (B1680747) | (E)-2-(((2-methoxy-5-(piperidin-1-ylmethyl)phenyl)imino)methyl)phenol |

This table presents plausible reactions based on established chemical principles.

Acylation and Other Nitrogen-Functionalization Reactions

The primary amine of this compound can undergo acylation with various acylating agents such as acid chlorides, anhydrides, and esters to form the corresponding amides. This reaction is a common method for the protection of the amino group or for the introduction of new functional moieties. The reaction is typically carried out in the presence of a base, like pyridine, to neutralize the acidic byproduct. ncert.nic.in Acetylation of anilines, for example, can reduce the high reactivity of the amino group in electrophilic aromatic substitution reactions. pearson.comquora.com

Beyond simple acylation, the nitrogen atom can be functionalized with other groups. For instance, sulfonylation with sulfonyl chlorides or sulfonyl fluorides in the presence of a suitable catalyst can yield sulfonamides. nih.govrsc.orgrsc.org Recent developments have highlighted visible-light-mediated methods for the sulfonylation of anilines. nih.govrsc.orgrsc.org These sulfonamide derivatives are of significant interest in medicinal chemistry.

Table 2: N-Functionalization Reactions of Anilines

| Aniline Derivative | Reagent | Reaction Type | Product Class |

| Aniline | Acetyl Chloride | Acylation | Amide |

| Substituted Anilines | Benzoyl Chloride | Benzoylation | Amide |

| Aniline Derivatives | Sulfonyl Fluoride | Sulfonylation | Sulfonamide |

| Secondary Anilines | Alkyl Halide | Alkylation | Tertiary Amine |

Electrophilic Aromatic Substitution Patterns on the Methoxy-Aniline Ring

The benzene (B151609) ring of this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of two strong electron-donating groups: the amino group (-NH₂) and the methoxy group (-OCH₃). Both of these substituents are ortho, para-directing.

The directing effects of these two groups are synergistic. The amino group is a stronger activating group than the methoxy group. Therefore, the positions ortho and para to the amino group are the most nucleophilic. In this specific molecule, the positions are C4 and C6 (ortho to -NH₂) and the C5 position is already substituted. The methoxy group at C2 directs to C1 (substituted), C3, and C5 (substituted). The piperidin-1-ylmethyl group at C5 has a minor influence on the regioselectivity of EAS reactions.

Considering the combined directing effects, electrophilic attack is most likely to occur at the C4 and C6 positions.

Common EAS reactions include:

Halogenation: Reaction with reagents like Br₂ or Cl₂ would be expected to readily occur at the C4 and C6 positions, potentially leading to di-substituted products even under mild conditions.

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid would also be directed to the C4 and C6 positions. The nitration of similar 1-alkoxy-2-aminobenzenes has been shown to yield the 4-nitro derivative as the primary product. researchgate.net However, the strong activating nature of the ring may lead to over-nitration or side reactions.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are generally not successful with strongly activated rings containing amino groups, as the lone pair on the nitrogen can coordinate with the Lewis acid catalyst, deactivating the ring. libretexts.orgmasterorganicchemistry.comlibretexts.orgorganic-chemistry.orgwikipedia.org

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Electrophile (E⁺) | Predicted Major Product(s) |

| Br⁺ | 4-Bromo-2-methoxy-5-(piperidin-1-ylmethyl)aniline and 6-Bromo-2-methoxy-5-(piperidin-1-ylmethyl)aniline |

| NO₂⁺ | 2-Methoxy-4-nitro-5-(piperidin-1-ylmethyl)aniline and 2-Methoxy-6-nitro-5-(piperidin-1-ylmethyl)aniline |

Oxidative Transformations of the Piperidine (B6355638) Ring

The piperidine ring, being a saturated N-heterocycle, is susceptible to oxidative transformations. The tertiary amine within the piperidine ring can undergo several oxidative reactions, which are often mediated by enzymes in biological systems (e.g., cytochrome P450s) or by chemical oxidants. nih.govacs.orgresearchgate.net

N-dealkylation: A common metabolic pathway for N-alkylamines is oxidative N-dealkylation. nih.govmdpi.com In the case of this compound, this could involve the removal of the benzyl (B1604629) group, leading to piperidine and 2-methoxy-5-aminobenzaldehyde.

Ring Oxidation: Oxidation can also occur on the carbon atoms of the piperidine ring, particularly at the positions alpha to the nitrogen atom, leading to the formation of lactams or ring-opened products. The formation of iminium ion intermediates is a key step in these transformations. researchgate.net

N-oxidation: The tertiary nitrogen of the piperidine ring can be oxidized to form an N-oxide.

In synthetic chemistry, various oxidizing agents can be employed to achieve these transformations. For instance, cobalt-catalyzed oxidation has been used for the conversion of benzylic methylene (B1212753) groups to ketones. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions (e.g., C-N Buchwald-Hartwig)

The aniline moiety of this compound is an excellent substrate for palladium-catalyzed C-N cross-coupling reactions, most notably the Buchwald-Hartwig amination. wikipedia.orglibretexts.orgorganic-chemistry.orgyoutube.com This reaction allows for the formation of a new carbon-nitrogen bond between the aniline nitrogen and an aryl or vinyl halide or triflate, providing a powerful tool for the synthesis of more complex diaryl- or aryl-alkylamines. acs.orgresearchgate.netsemanticscholar.orgmit.edu

The reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base. The electronic properties of the aniline, with its electron-rich nature, make it a good nucleophile in the catalytic cycle. The choice of ligand is crucial for the success of the reaction and can influence the scope of coupling partners. youtube.com For instance, bulky, electron-rich phosphine ligands like XPhos, SPhos, and BrettPhos have been developed to enhance the efficiency of these couplings. youtube.com This methodology has been widely applied in the synthesis of pharmaceuticals and other functional materials. acs.orgresearchgate.netsemanticscholar.orgmit.edunih.govrsc.org

Table 4: Representative Buchwald-Hartwig Amination Reaction

| Amine | Aryl Halide | Palladium Catalyst | Ligand | Base | Product |

| This compound | Bromobenzene | Pd₂(dba)₃ | XPhos | NaOtBu | N-(2-Methoxy-5-(piperidin-1-ylmethyl)phenyl)aniline |

| Aniline | 4-Chlorotoluene | Pd(OAc)₂ | SPhos | K₃PO₄ | 4-Methyl-N-phenylaniline |

This table illustrates a plausible Buchwald-Hartwig reaction involving the subject compound.

Comprehensive Spectroscopic Characterization and Structural Elucidation of 2 Methoxy 5 Piperidin 1 Ylmethyl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their relative numbers, and their neighboring protons. For 2-Methoxy-5-(piperidin-1-ylmethyl)aniline, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group, the piperidine (B6355638) ring protons, and the methylene (B1212753) bridge protons.

The aromatic region would likely display signals corresponding to the three protons on the aniline (B41778) ring. The proton at the C6 position, being ortho to the electron-donating methoxy group, would likely appear at the most upfield position among the aromatic protons. The protons at C4 and C3 would show characteristic splitting patterns based on their coupling with each other.

The methoxy group (-OCH₃) protons would appear as a sharp singlet, typically in the range of 3.8-4.0 ppm. The methylene bridge (-CH₂-) protons connecting the aniline ring to the piperidine moiety would also present as a singlet, expected to be in the range of 3.4-3.6 ppm.

The protons of the piperidine ring would exhibit more complex signals due to their diastereotopic nature and coupling with each other. The axial and equatorial protons on each carbon of the piperidine ring are chemically non-equivalent and would therefore have different chemical shifts. These would likely appear as multiplets in the region of 1.4-2.5 ppm.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 6.7 - 7.2 | Multiplet |

| Methoxy (-OCH₃) | 3.8 - 4.0 | Singlet |

| Methylene (-CH₂-) | 3.4 - 3.6 | Singlet |

| Piperidine-H (axial & equatorial) | 1.4 - 2.5 | Multiplet |

| Amino (-NH₂) | Broad singlet | Variable |

Note: The chemical shift of the -NH₂ protons can vary depending on the solvent, concentration, and temperature, and it may appear as a broad singlet.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the molecule gives a distinct signal. For this compound, the ¹³C NMR spectrum would show signals for the six aromatic carbons, the methoxy carbon, the methylene bridge carbon, and the five carbons of the piperidine ring.

The aromatic carbons would resonate in the downfield region of the spectrum, typically between 110 and 160 ppm. The carbon attached to the methoxy group (C2) and the carbon attached to the amino group (C1) would be the most deshielded. The chemical shifts of the other aromatic carbons would be influenced by the substituent effects of the methoxy, amino, and piperidin-1-ylmethyl groups.

The methoxy carbon is expected to appear around 55-60 ppm. The methylene bridge carbon would likely be found in the range of 60-65 ppm. The carbons of the piperidine ring would show signals in the aliphatic region of the spectrum, typically between 20 and 55 ppm.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Expected Chemical Shift (ppm) |

| Aromatic C-N | 140 - 150 |

| Aromatic C-O | 150 - 160 |

| Aromatic C-H & C-C | 110 - 135 |

| Methylene (-CH₂-) | 60 - 65 |

| Methoxy (-OCH₃) | 55 - 60 |

| Piperidine C-N | 50 - 55 |

| Piperidine C-C | 20 - 30 |

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the signals observed in 1D NMR spectra and for determining the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between protons that are coupled to each other. For this compound, this would be particularly useful for assigning the coupled protons within the aromatic ring and for tracing the connectivity of the protons within the piperidine ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached. This would allow for the direct assignment of the protonated carbons in the molecule, such as the aromatic C-H, the methylene, and the piperidine carbons.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This technique is invaluable for establishing the connectivity between different functional groups. For instance, correlations would be expected between the methylene protons and the aromatic carbons, as well as the piperidine carbons, confirming the attachment of the piperidin-1-ylmethyl group to the aniline ring.

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups.

The N-H stretching vibrations of the primary amine (-NH₂) group would appear as two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the piperidine ring, methylene bridge, and methoxy group would be seen just below 3000 cm⁻¹.

The C=C stretching vibrations of the aromatic ring would give rise to several bands in the 1450-1600 cm⁻¹ region. The C-N stretching vibration of the aromatic amine is expected around 1250-1360 cm⁻¹, and the C-O stretching of the methoxy group would likely appear as a strong band in the 1000-1300 cm⁻¹ region.

Table 3: Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amino (-NH₂) | N-H Stretch | 3300 - 3500 |

| Aromatic C-H | C-H Stretch | > 3000 |

| Aliphatic C-H | C-H Stretch | < 3000 |

| Aromatic C=C | C=C Stretch | 1450 - 1600 |

| Aromatic C-N | C-N Stretch | 1250 - 1360 |

| Methoxy C-O | C-O Stretch | 1000 - 1300 |

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring vibrations, particularly the symmetric ring breathing mode. The C-H stretching vibrations would also be visible. The piperidine ring would have characteristic Raman bands corresponding to its ring deformation modes.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

No experimental mass spectrometry data for this compound has been found in published literature. While the molecular weight can be calculated from its chemical formula (C₁₃H₂₀N₂O), which is 220.31 g/mol , the experimental verification via mass spectrometry, along with its characteristic fragmentation pattern under techniques such as Electron Impact (EI) or Electrospray Ionization (ESI), remains uncharacterised in available scientific resources.

Table 4.3.1: Theoretical Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₂₀N₂O |

| Molecular Weight | 220.31 g/mol |

| Exact Mass | 220.15756 |

Single Crystal X-ray Diffraction for Solid-State Structure Determination

A search for crystallographic information has revealed no published single crystal X-ray diffraction studies for this compound. Consequently, critical data regarding its solid-state structure, such as the crystal system, space group, unit cell dimensions, bond lengths, bond angles, and intermolecular interactions, are not available. This information is essential for a definitive elucidation of the compound's three-dimensional atomic arrangement in the crystalline state.

Table 4.4.1: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Not Available |

| Space Group | Not Available |

| Unit Cell Dimensions | Not Available |

| Bond Lengths | Not Available |

| Bond Angles | Not Available |

| Torsion Angles | Not Available |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

There is no available literature containing the UV-Vis absorption spectrum for this compound. As a result, information on its electronic transitions, including the wavelengths of maximum absorption (λmax) and the corresponding molar absorptivity (ε) values, cannot be provided. This data is fundamental for understanding the electronic structure and chromophoric properties of the molecule.

Table 4.5.1: UV-Vis Spectroscopic Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Electronic Transition |

|---|

Computational and Theoretical Investigations of 2 Methoxy 5 Piperidin 1 Ylmethyl Aniline

Quantum Chemical Calculations: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. It is employed to predict a wide array of molecular properties with a favorable balance between accuracy and computational cost. DFT calculations are instrumental in exploring the geometry, spectral properties, and electronic nature of molecules like 2-Methoxy-5-(piperidin-1-ylmethyl)aniline.

Molecular geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This stable, low-energy conformation is crucial as it governs the molecule's physical and chemical properties. DFT methods, such as B3LYP, are commonly used for this purpose.

For the specific compound this compound, a full geometry optimization would reveal key structural parameters. While direct studies are scarce, research on the related compound 2-Methoxy-5-phenylaniline using DFT at the B3LYP/6-31G(d,p) level provides insight into the likely conformation. core.ac.uk In that study, the torsion angle between the two phenyl rings was calculated to be -38.5° in the gas phase, indicating a non-planar arrangement. core.ac.uk Similarly, for this compound, one would expect a non-planar structure due to the flexible piperidine (B6355638) and methylamine (B109427) groups. The piperidine ring itself typically adopts a stable chair conformation. researchgate.net A potential energy surface (PES) scan could further identify the most stable conformers by systematically rotating specific dihedral angles. researchgate.net

Table 1: Predicted Structural Parameters for a Representative Aniline (B41778) Derivative (Illustrative) Note: This data is hypothetical and for illustrative purposes, as specific optimized geometry for this compound was not found in the searched literature.

| Parameter | Predicted Value |

|---|---|

| C-N (aniline) bond length | ~1.40 Å |

| C-O (methoxy) bond length | ~1.37 Å |

| Dihedral Angle (Aniline Ring - Piperidine Ring) | Likely non-planar |

Vibrational frequency calculations are performed on an optimized molecular geometry to predict its infrared (IR) and Raman spectra. These calculations not only help in assigning experimental spectral bands but also confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies).

For this compound, characteristic vibrational modes would include N-H stretching of the aniline group, C-H stretching of the aromatic and aliphatic parts, C-O stretching of the methoxy (B1213986) group, and C-N stretching of the piperidine and amine groups. Studies on similar molecules, such as 4-Methoxy-N-(3-phenylallylidene) aniline, have successfully used DFT (B3LYP/6-31G*) to calculate and assign these vibrational modes. researchgate.net For instance, the aromatic C-H stretching vibrations are typically expected in the 3100-3000 cm⁻¹ region. researchgate.net

Table 2: Expected Vibrational Frequencies for this compound Based on Analogous Compounds (Illustrative) Note: These are representative frequency ranges based on general spectroscopic data and studies on similar compounds.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|

| N-H Stretching (Aniline) | 3400-3500 |

| Aromatic C-H Stretching | 3000-3100 |

| Aliphatic C-H Stretching (Piperidine, Methyl) | 2850-2960 |

| C=C Aromatic Ring Stretching | 1500-1600 |

| C-O Stretching (Methoxy) | 1200-1275 |

| C-N Stretching (Aniline, Piperidine) | 1250-1360 |

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability, chemical reactivity, and polarizability. nih.gov A small energy gap suggests high chemical reactivity and low kinetic stability. thaiscience.info

In substituted anilines, electron-donating groups (like methoxy) tend to increase the HOMO energy level, making the molecule more nucleophilic. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline ring, while the LUMO may be distributed across the aromatic system. DFT calculations would provide precise energy values for these orbitals. For comparison, studies on p-isopropylaniline showed a HOMO-LUMO gap of 5.2968 eV, indicating high stability. thaiscience.info The presence of multiple electron-donating groups in the target molecule would likely result in a smaller energy gap, suggesting higher reactivity.

Table 3: Frontier Molecular Orbital (FMO) Parameters (Illustrative) Note: Values are conceptual and based on general principles for similar molecules.

| Parameter | Definition | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Related to electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Related to electron-accepting ability |

| ΔE (Energy Gap) | ELUMO - EHOMO | Indicates chemical reactivity and stability |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is plotted on the molecule's electron density surface and is invaluable for predicting sites of electrophilic and nucleophilic attack, as well as understanding intermolecular interactions. nih.gov Regions of negative potential (typically colored red) are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net

For this compound, the MEP map would likely show negative potential around the nitrogen atom of the aniline group and the oxygen atom of the methoxy group due to their lone pairs of electrons. These would be the primary sites for electrophilic interactions. Conversely, the hydrogen atoms of the aniline's amino group (N-H) would exhibit a positive electrostatic potential, making them sites for nucleophilic interactions and hydrogen bonding. researchgate.netnih.gov

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density by analyzing the interactions between filled (donor) and empty (acceptor) orbitals. acadpubl.eu The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a more significant interaction and greater stabilization of the molecule. researchgate.net

In this compound, significant hyperconjugative interactions would be expected. These could include delocalization from the lone pair of the aniline nitrogen (nN) and the methoxy oxygen (nO) into the antibonding π* orbitals of the aromatic ring. These interactions contribute to the stability of the molecule and influence its electronic properties. acadpubl.eu NBO analysis on similar structures often reveals strong intramolecular charge transfer (ICT) that stabilizes the system. acadpubl.euresearchgate.net

Intermolecular Interaction Studies

The study of intermolecular interactions is crucial for understanding the macroscopic properties of a substance, such as its physical state, solubility, and boiling point. These interactions are governed by forces like hydrogen bonding, dipole-dipole interactions, and van der Waals forces.

While specific studies on the self-association of this compound are not available, experimental investigations on its core structure, 2-methoxyaniline , provide valuable insights. Thermoacoustic measurements on binary mixtures containing 2-methoxyaniline have confirmed the presence of strong intermolecular interactions. ijcce.ac.ir These studies indicate that 2-methoxyaniline exhibits self-association through hydrogen bonding in its pure state. ijcce.ac.ir Furthermore, negative values for excess molar volume and excess adiabatic compressibility in mixtures suggest strong dipole-dipole and dipole-induced dipole interactions between the component molecules. ijcce.ac.ircstsgk.ac.in Given the presence of the aniline (N-H) and piperidine (N) groups, this compound is also expected to participate in strong intermolecular hydrogen bonding and other dipole-related interactions.

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a versatile computational method used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties like normalized contact distance (dnorm) onto the molecular surface, it provides a detailed picture of how molecules pack together. The analysis generates a unique three-dimensional surface for a molecule within a crystal, where the distance from the surface to any nucleus in the molecule is partitioned relative to the contribution from other nearby molecules.

For a molecule like this compound, the Hirshfeld surface is typically dominated by hydrogen-related contacts. The dnorm map would reveal distinct red spots, indicating close intermolecular contacts that are shorter than the van der Waals radii, primarily corresponding to hydrogen bonds. nih.gov

The analysis is complemented by two-dimensional fingerprint plots, which summarize the distribution of intermolecular contacts by plotting the distance to the nearest nucleus inside the surface (di) against the distance to the nearest nucleus outside the surface (de). nih.gov These plots allow for the quantitative decomposition of the Hirshfeld surface into contributions from different types of atomic interactions.

| Interaction Type | Hypothetical Contribution (%) | Typical Appearance on Fingerprint Plot |

|---|---|---|

| H···H | 52.5 | Large, diffuse region in the center |

| C···H/H···C | 22.1 | Distinct wings on either side of the H···H region |

| O···H/H···O | 20.8 | Sharp spikes, indicative of hydrogen bonding |

| N···H/H···N | 3.2 | Pair of spikes, often less prominent than O···H |

| Other (C···C, N···C, etc.) | 1.4 | Various smaller, scattered regions |

Weak Non-Covalent Interactions (e.g., C-H···π, N-H···O)

The stability and supramolecular architecture of crystalline this compound are dictated by a network of weak non-covalent interactions. While stronger classical hydrogen bonds (like N-H···N) are significant in piperidine structures, weaker interactions such as C-H···π and N-H···O also play a critical role. tandfonline.comed.ac.uk

N-H···O Interactions: A key interaction expected in this molecule involves the amine (N-H) group of the aniline moiety acting as a hydrogen bond donor to the oxygen atom of the methoxy group on an adjacent molecule. This type of hydrogen bond is a significant directional force that influences the molecular packing arrangement. In similar structures, these bonds form chains or dimers that define the supramolecular assembly.

Theoretical studies on related crystal structures confirm that these types of weak interactions are fundamental in governing the molecular arrangement. tandfonline.com The specific geometry and energy of these bonds can be calculated using Density Functional Theory (DFT), providing precise details on bond lengths, angles, and stabilization energies.

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Transitions)

Computational quantum chemistry is an indispensable tool for predicting and interpreting spectroscopic data. Methods like DFT allow for the accurate calculation of NMR chemical shifts and UV-Vis electronic transitions, which can be compared with experimental results to validate molecular structures.

NMR Chemical Shifts: The theoretical ¹H and ¹³C NMR chemical shifts for this compound can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method, typically coupled with a DFT functional like B3LYP. scielo.org.za Calculations are often performed in a simulated solvent environment (e.g., using the Polarizable Continuum Model, PCM) to better replicate experimental conditions. The calculated isotropic shielding values are then converted to chemical shifts (δ) by referencing them to a standard, such as Tetramethylsilane (TMS). These theoretical predictions are highly valuable for assigning experimental spectra, especially for complex molecules with overlapping signals.

| Atom Type | Hypothetical Calculated ¹³C Chemical Shift (ppm) | Hypothetical Calculated ¹H Chemical Shift (ppm) |

|---|---|---|

| Aniline C-N | 145.2 | - |

| Aniline C-O | 152.8 | - |

| Aromatic C-H | 115.0 - 120.5 | 6.7 - 7.1 |

| Methoxy (-OCH₃) | 55.8 | 3.85 |

| Methylene (B1212753) Bridge (-CH₂-) | 60.1 | 3.60 |

| Piperidine C-N | 54.3 | 2.5 - 2.8 (axial/equatorial) |

| Piperidine C-C | 24.0 - 26.5 | 1.5 - 1.7 (axial/equatorial) |

| Aniline N-H | - | 4.5 (broad) |

UV-Vis Transitions: The electronic absorption spectrum can be predicted using Time-Dependent Density Functional Theory (TD-DFT). scielo.org.za This method calculates the energies of electronic excitations from occupied molecular orbitals (like the HOMO - Highest Occupied Molecular Orbital) to unoccupied ones (like the LUMO - Lowest Unoccupied Molecular Orbital). The calculations yield the absorption wavelengths (λmax) and the corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. For an aniline derivative, the spectrum is expected to show π→π* transitions associated with the aromatic ring. researchgate.net

Molecular Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations often focus on a static, minimum-energy structure, Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of the conformational landscape under conditions that simulate a specific temperature and environment (e.g., in a solvent box).

For this compound, MD simulations can reveal:

Conformational Preferences: The piperidine ring is known to exist in a stable chair conformation. wikipedia.org MD simulations can explore the energy barrier and timescale for ring inversion, as well as the rotational freedom around the single bonds connecting the aniline, methylene, and piperidine fragments.

Solvent Interactions: By simulating the molecule in a solvent like water or ethanol, MD can detail how solvent molecules arrange around the solute and form hydrogen bonds, providing insight into its solubility and dynamic behavior in solution.

Stability of Complexes: If the molecule is studied for its potential to bind to a biological target, MD simulations are crucial for assessing the stability of the ligand-receptor complex over time. researchgate.netresearchgate.net The simulations can track conformational changes and the persistence of key intermolecular interactions, such as hydrogen bonds, within the binding site.

These simulations generate trajectories that can be analyzed to determine root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. wu.ac.th

Applications and Advanced Chemical Transformations of 2 Methoxy 5 Piperidin 1 Ylmethyl Aniline in Materials and Precursor Chemistry

Role as a Versatile Building Block in Complex Organic Synthesis

The structural features of 2-Methoxy-5-(piperidin-1-ylmethyl)aniline make it a highly adaptable building block in organic synthesis. The primary aromatic amine is a key functional group that can undergo a wide array of chemical transformations. It can be readily acylated, alkylated, arylated, or used in condensation reactions to form imines and enamines. The presence of the electron-donating methoxy (B1213986) group activates the aromatic ring, facilitating electrophilic aromatic substitution reactions at positions ortho and para to it, thereby allowing for further functionalization.

The piperidine (B6355638) moiety, a tertiary amine, provides a basic site and can influence the molecule's solubility and conformational properties. This combination of reactive sites allows for sequential and controlled modifications, making it an ideal starting point for the synthesis of more complex molecular architectures. Its utility is particularly noted in the construction of heterocyclic systems and in multi-step syntheses where precise functional group manipulation is required.

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents and Conditions | Resulting Functional Group/Structure |

| N-Acylation | Acyl chloride, base (e.g., pyridine) | Amide |

| N-Alkylation | Alkyl halide, base (e.g., K₂CO₃) | Secondary or Tertiary Aromatic Amine |

| Diazotization | NaNO₂, aq. HCl, 0-5 °C | Diazonium Salt |

| Reductive Amination | Aldehyde/Ketone, reducing agent (e.g., NaBH₃CN) | Secondary Aromatic Amine |

| Buchwald-Hartwig Amination | Aryl halide, Pd catalyst, base | Di-aryl Amine |

| Pictet-Spengler Reaction | Aldehyde, acid catalyst | Tetrahydro-β-carboline derivative |

Utilization in the Preparation of Advanced Precursor Molecules

Building upon its versatility, this compound serves as a precursor for advanced molecules in materials science and medicinal chemistry. The dual amine functionality allows it to be incorporated into polymeric structures. For instance, the primary amine can be transformed into a functional group that can participate in polymerization reactions, such as conversion to an isocyanate for polyurethane synthesis or acylation to form a diamide (B1670390) for polyamide synthesis.

The inherent structure is also a scaffold found in various biologically active compounds. Its derivatives are investigated for applications in drug discovery, where the piperidine and substituted aniline (B41778) motifs are common pharmacophores. By modifying the core structure, chemists can systematically synthesize libraries of related compounds for screening as potential therapeutic agents. These precursor molecules are designed to carry specific functionalities that will later be crucial for the final product's properties, whether it's a high-performance polymer or a targeted pharmaceutical.

Derivatization for Ligand Design in Coordination Chemistry

In the field of coordination chemistry, ligands are essential for stabilizing metal ions and modulating their reactivity. This compound can be derivatized to create novel ligands. The primary amine can be reacted with aldehydes or ketones to form Schiff base ligands. These Schiff bases often feature additional donor atoms, creating multidentate ligands capable of forming stable complexes with a variety of transition metals. nih.govnih.gov

The nitrogen atoms of both the aniline and piperidine groups can act as donor sites. While the aniline nitrogen's lone pair is somewhat delocalized into the aromatic ring, it can still coordinate to metal centers, particularly after deprotonation. The piperidine nitrogen has a readily available lone pair and can act as a strong Lewis base. Strategic derivatization can link these two nitrogen centers to create bidentate (N,N') chelating ligands, which bind to a metal ion to form a stable ring structure. rsc.org Such complexes have applications in catalysis, materials science, and as models for biological systems. researchgate.netmdpi.com

Table 2: Examples of Ligand Types Derived from the Core Structure

| Ligand Type | Synthetic Modification | Potential Coordinating Atoms | Example Metal Ions |

| Schiff Base | Condensation of the aniline with a salicylaldehyde (B1680747) derivative | N (imine), O (phenolic), N (piperidine) | Cu(II), Zn(II), Ni(II), Co(II) nih.gov |

| N,N'-Bidentate | Linking the aniline and piperidine N-atoms with a carbon bridge | N (aniline), N (piperidine) | Pd(II), Pt(II), Rh(I) |

| Amido Ligand | Deprotonation of the aniline-derived amide | N (amido), O (carbonyl), N (piperidine) | Lanthanides, Actinides |

Application in the Synthesis of Dye Intermediates (e.g., Azo Dyes)

Aromatic amines are foundational precursors for the synthesis of azo dyes, which constitute the largest class of commercial colorants. docsdrive.com The primary aromatic amine group of this compound can be readily converted into a diazonium salt through a process called diazotization. scialert.netscialert.net This involves treating the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. docsdrive.comimpactfactor.org

The resulting diazonium salt is a highly reactive electrophile that can undergo an azo coupling reaction with an electron-rich aromatic compound, known as a coupling component (e.g., phenols, naphthols, or other anilines). This reaction forms the characteristic -N=N- azo linkage, which is a powerful chromophore responsible for the color of the dye. The substituents on both the diazonium component (from the original aniline) and the coupling component influence the final color, fastness, and solubility of the dye. The methoxy and piperidinylmethyl groups on the this compound moiety would act as auxochromes, modifying the color and properties of the resulting dye. A closely related compound, 2-Methoxy-5-nitroaniline, is widely used for preparing disperse dyes for polyester (B1180765) and nylon fibers. scialert.netscialert.netorientjchem.org

Integration into PROTAC Linker Design and Modular Synthetic Strategies

Proteolysis Targeting Chimeras (PROTACs) are innovative therapeutic molecules designed to co-opt the cell's natural protein disposal system to eliminate specific disease-causing proteins. nih.govnih.gov A PROTAC consists of two active "warhead" ligands connected by a chemical "linker". One warhead binds to the target protein, and the other binds to an E3 ubiquitin ligase. nih.gov

The aniline group serves as a versatile chemical handle. It can be readily acylated to form an amide bond, a stable and common connection point in linker synthesis. This modularity allows for the systematic assembly of PROTACs, where the aniline derivative can be attached to a warhead or E3 ligase ligand, with the rest of the structure forming a part of the linker. This approach enables the rapid generation of PROTAC libraries with varying linker lengths and compositions to optimize degradation activity. nih.govnih.gov

Q & A

Q. What are the optimal synthetic routes for 2-Methoxy-5-(piperidin-1-ylmethyl)aniline, and how can purity be maximized?

Methodological Answer: A diazotization-coupling protocol is commonly employed for o-methoxyaniline derivatives. For example, diazotization of 2-methoxy-5-substituted anilines (e.g., with NaNO₂ in acidic media) followed by coupling with naphthol derivatives in saturated Na₂CO₃ yields intermediates. Subsequent piperidinylmethylation can be achieved via Mannich reactions using piperidine and formaldehyde. Purification via centrifugation or column chromatography is critical for isolating high-purity products (>95%) . Reaction parameters (e.g., pH, temperature, and stoichiometry) must be optimized using design-of-experiment (DoE) approaches to minimize byproducts.

Q. How can the structural integrity of this compound be validated?

Methodological Answer:

- Spectroscopy: ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy at C2, piperidinylmethyl at C5). IR spectroscopy verifies NH₂ and C-O stretches.

- Crystallography: Single-crystal X-ray diffraction (SXRD) resolves bond lengths and angles. SHELX software (e.g., SHELXL for refinement) is recommended for high-resolution data analysis .

- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ ion at m/z 235.18).

Advanced Research Questions

Q. How do electronic effects of the piperidinylmethyl group influence reactivity in cross-coupling reactions?

Methodological Answer: The piperidinylmethyl group acts as an electron-donating substituent, modulating the aromatic ring’s electron density. Comparative studies using Hammett substituent constants (σ) or DFT calculations (e.g., B3LYP/6-31G*) can quantify these effects. For instance, replacing piperidine with electron-withdrawing groups (e.g., trifluoromethyl in ) alters reaction kinetics in Suzuki-Miyaura couplings. UV-Vis spectroscopy tracks electronic transitions, while cyclic voltammetry assesses redox behavior .

Q. What experimental strategies address contradictions in reported biological activities (e.g., tubulin inhibition vs. cytotoxicity)?

Methodological Answer:

- Dose-Response Assays: Perform IC₅₀ determinations across multiple cell lines (e.g., MCF-7, HeLa) to identify cell-type-specific effects.

- Target Validation: Use tubulin polymerization assays (e.g., turbidity measurements at 350 nm) and compare results with structural analogs like combretastatin A-4 derivatives .

- Molecular Docking: Simulate interactions with β-tubulin (PDB ID: 1SA0) using AutoDock Vina to rationalize discrepancies in activity .

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

Methodological Answer:

- ADME Prediction: Tools like SwissADME estimate logP (lipophilicity), solubility, and CYP450 metabolism. For this compound, the methoxy group enhances solubility, while the piperidine ring may increase blood-brain barrier permeability.

- Molecular Dynamics (MD): GROMACS simulations assess stability in lipid bilayers or protein binding pockets over 100-ns trajectories .

Q. What crystallographic challenges arise during structural analysis, and how are they resolved?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.